

Application Note: Structural Elucidation of Sodium Isovalerate using NMR Spectroscopy

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Compound of Interest

Compound Name: *Sodium isovalerate*

Cat. No.: *B1324468*

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Abstract

This document provides a detailed protocol for the structural elucidation of **sodium isovalerate** using one-dimensional ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. **Sodium isovalerate**, the sodium salt of isovaleric acid, is a compound of interest in pharmaceutical and metabolic research. NMR spectroscopy is a powerful analytical technique for unambiguously confirming the chemical structure and assessing the purity of such small molecules. This application note outlines the necessary steps from sample preparation to spectral interpretation and includes predicted NMR data and illustrative diagrams to guide the user.

Introduction

Sodium isovalerate (sodium 3-methylbutanoate) is a short-chain fatty acid salt with the chemical formula $\text{C}_5\text{H}_9\text{NaO}_2$.^[1]^[2] Its structure consists of a carboxylate group attached to an isobutyl group. The structural confirmation of this compound is critical in various research and development settings, including drug formulation and the study of metabolic pathways. NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule, making it an ideal tool for structural verification. This note presents a standard operating procedure for acquiring and interpreting ^1H and ^{13}C NMR spectra of **sodium isovalerate**.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and integrations for the ^1H and ^{13}C NMR spectra of **sodium isovalerate**. These predictions are based on the analysis of isovaleric acid and its derivatives, taking into account the electronic effect of the carboxylate anion.[3][4][5]

^1H NMR Spectrum (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a (2H)	~ 2.1-2.3	Doublet (d)	2H
H-b (1H)	~ 2.0-2.2	Nonet (m)	1H
H-c (6H)	~ 0.9-1.0	Doublet (d)	6H

^{13}C NMR Spectrum (Predicted)

Carbon	Chemical Shift (δ , ppm)
C-1 (C=O)	~ 180-185
C-2 (CH ₂)	~ 45-50
C-3 (CH)	~ 25-30
C-4 (CH ₃)	~ 22-25

Experimental Protocols

A meticulous experimental approach is crucial for obtaining high-quality NMR spectra.

Sample Preparation

Proper sample preparation is essential for acquiring high-resolution NMR spectra.[6][7]

- Sample Weighing: Accurately weigh 10-25 mg of **sodium isovalerate** for ^1H NMR and 50-100 mg for ^{13}C NMR.[8]

- Solvent Selection: Deuterated water (D_2O) is the recommended solvent due to the ionic nature of **sodium isovalerate**. Use approximately 0.6-0.7 mL of D_2O .^[6]
- Dissolution: Dissolve the weighed **sodium isovalerate** in D_2O in a small, clean vial before transferring the solution to the NMR tube. This ensures complete dissolution and homogeneity.^{[8][9]}
- Internal Standard: For precise chemical shift referencing, an internal standard can be used. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are suitable options.^[7]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube.^[9] Avoid transferring any solid particulates.
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1H and ^{13}C NMR spectra on a standard NMR spectrometer. Instrument-specific parameters may need to be optimized.

1H NMR Acquisition Parameters:

- Spectrometer Frequency: 400 MHz or higher
- Pulse Program: Standard single-pulse experiment (e.g., zg30)
- Number of Scans: 16-64
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: 10-12 ppm

^{13}C NMR Acquisition Parameters:

- Spectrometer Frequency: 100 MHz or higher

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
- Number of Scans: 1024-4096 (or more, depending on concentration)
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 200-220 ppm

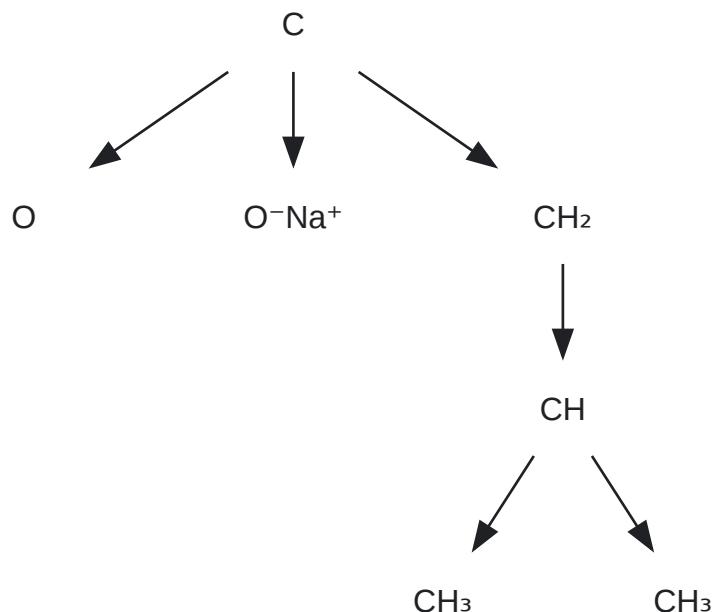
Data Processing and Interpretation

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the internal standard peak to 0 ppm or the residual solvent peak to its known chemical shift (for D₂O, ~4.79 ppm).
- Peak Picking and Integration: Identify all peaks and integrate their areas for the ¹H NMR spectrum. The integration values should be normalized to represent the relative number of protons.
- Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the **sodium isovalerate** structure based on their chemical shifts, multiplicities, and integrations.

Visualizations

Chemical Structure of Sodium Isovalerate

Chemical Structure of Sodium Isovalerate

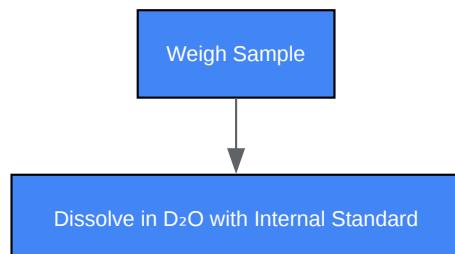
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Caption: Chemical structure of **sodium isovalerate**.

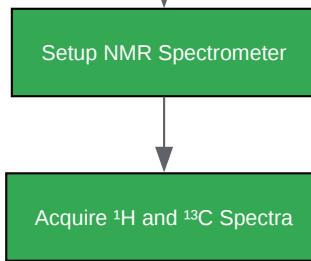
Experimental Workflow for NMR Analysis

NMR Experimental Workflow

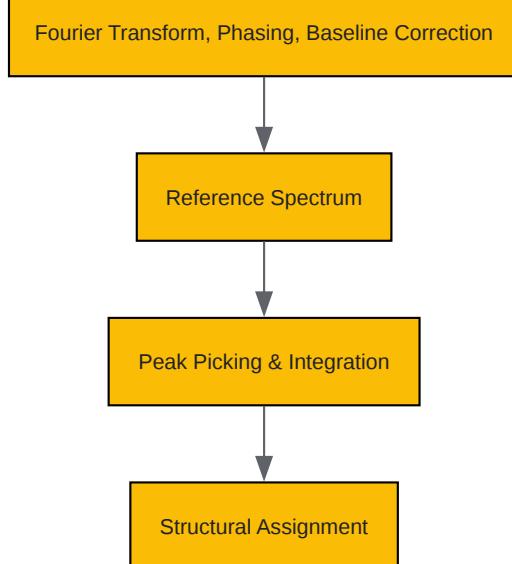
Sample Preparation



Data Acquisition



Data Processing & Analysis

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